molecular formula C13H19N5O2 B15063935 tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate

Cat. No.: B15063935
M. Wt: 277.32 g/mol
InChI Key: VDCFPCAPIOOABA-UHFFFAOYSA-N
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Description

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

The synthesis of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 6-amino-1-methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid under specific reaction conditions. The reaction typically requires the use of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the associated biological pathway. For example, it may inhibit the activity of kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent with a similar imidazole core structure.

    Omeprazole: An antiulcer drug that contains an imidazole ring and is used to reduce stomach acid production.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H19N5O2

Molecular Weight

277.32 g/mol

IUPAC Name

tert-butyl N-(6-amino-1-methylimidazo[4,5-c]pyridin-4-yl)-N-methylcarbamate

InChI

InChI=1S/C13H19N5O2/c1-13(2,3)20-12(19)18(5)11-10-8(6-9(14)16-11)17(4)7-15-10/h6-7H,1-5H3,(H2,14,16)

InChI Key

VDCFPCAPIOOABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=C2C(=CC(=N1)N)N(C=N2)C

Origin of Product

United States

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